1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane
Description
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms). The molecule is functionalized with two distinct sulfonyl groups:
- 1-Methyl-1H-pyrazol-4-ylsulfonyl: A pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl moiety at the 4-position.
- 2,3,5,6-Tetramethylbenzenesulfonyl: A mesitylene-derived sulfonyl group with four methyl substituents, enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-14-11-15(2)17(4)19(16(14)3)29(26,27)23-8-6-7-22(9-10-23)28(24,25)18-12-20-21(5)13-18/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXTIBTJFBFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole moiety: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, the sulfonylation reaction can be carried out using sulfonyl chloride in the presence of a base.
Formation of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Coupling of the two moieties: The final step involves coupling the pyrazole and diazepane moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a class of sulfonylated diazepanes, which are less common than their diazepine (unsaturated) or benzodiazepine (fused aromatic) counterparts. Key analogues include:
Table 1: Structural Comparison of Selected Diazepane/Diazepine Derivatives
Key Observations:
Core Rigidity: The target compound’s fully saturated 1,4-diazepane core lacks the aromaticity of benzo-fused derivatives like 4g and 4h.
Substituent Effects :
- The dual sulfonyl groups in the target compound contrast with the coumarin and tetrazole moieties in 4g/4h. Sulfonyl groups are strong hydrogen-bond acceptors, favoring interactions with serine or threonine residues in enzymes (e.g., protease inhibitors) .
- The tetramethylbenzenesulfonyl group introduces significant steric bulk, which may reduce solubility but improve membrane permeability compared to 4g/4h’s polar tetrazolyl groups.
Hypothetical Pharmacological Profiles (Inferred)
- Its lipophilicity may favor blood-brain barrier penetration.
- 4g/4h Analogues : Coumarin moieties in 4g/4h imply anticoagulant or fluorescent probe applications, while tetrazoles may confer metabolic stability .
Biological Activity
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diazepane ring and multiple sulfonyl groups, which are significant for its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 586.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C27H22F4N6O3S |
| Molecular Weight | 586.56 g/mol |
| Boiling Point | 715.8 ± 70.0 °C (Predicted) |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the diazepane ring may modulate receptor activity and influence various signaling pathways.
Enzyme Inhibition
Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit various biological activities, including enzyme inhibition. Specifically, studies have shown that this compound can inhibit lysyl oxidase, an enzyme crucial for collagen cross-linking and tumor metastasis . This inhibition potentially positions it as an anti-metastatic agent.
Receptor Binding
The compound's structure allows it to engage with various receptors in the body. It may modulate receptor activity, impacting pathways involved in inflammation and cancer progression .
Case Studies
- Anti-Metastatic Activity : A study highlighted the compound's ability to inhibit lysyl oxidase effectively, thereby reducing metastasis in cancer models . This suggests potential therapeutic applications in oncology.
- Therapeutic Applications : Ongoing research is exploring its role in treating diseases associated with sulfonyl-containing drugs, particularly in conditions where enzyme modulation is beneficial .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features |
|---|---|
| 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine | Contains a piperidine ring; similar sulfonamide functionality |
| 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone | Similar diazepane structure with different substituents |
This comparison illustrates the distinctiveness of this compound due to its combination of a diazepane ring and multiple sulfonyl groups.
Q & A
Q. How can researchers optimize the synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise sulfonylation : Introduce sulfonyl groups sequentially to the diazepane core using nucleophilic substitution. Pyridine or triethylamine in acetonitrile is commonly used to neutralize HCl byproducts .
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., ring-opening) .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, 70:30 methanol/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify sulfonyl group attachment (δ 3.2–3.5 ppm for SO-CH) and diazepane ring conformation (δ 2.8–3.1 ppm for N-CH) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonyl O and diazepane N) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C_{22HNOS) with <5 ppm error .
Q. How can researchers assess the compound’s chemical stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via LC-MS; sulfonamide bonds are prone to hydrolysis at pH <3 or >9 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for sulfonamides) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., kinase inhibition) to identify steric/electronic effects of substituents. Replace tetramethylbenzenesulfonyl with bulkier groups to improve binding affinity .
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lower LUMO energy correlates with higher electrophilicity for nucleophilic attack .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. Pre-treat cells with ATP (1 mM) to mitigate false positives in kinase assays .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups on the benzene ring may reduce potency due to altered π-π stacking .
Q. What strategies enable efficient multi-step reaction design for analogs with modified sulfonyl groups?
Methodological Answer:
- Parallel Synthesis : Use automated liquid handlers to screen sulfonyl chlorides (e.g., aryl vs. heteroaryl) under identical conditions .
- DoE (Design of Experiments) : Apply factorial design (e.g., 3 matrix) to optimize solvent/base combinations. Acetonitrile/DBU increases yields by 15% over DCM/TEA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
